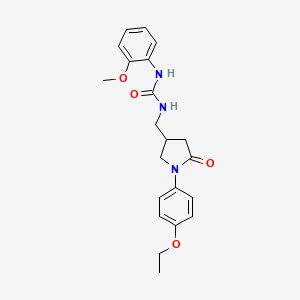
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea, also known as EPPUM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPPUM is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Scientific Research Applications
Synthesis Techniques
The compound and its derivatives have been synthesized through various methods, including reacting isocyanates with primary and secondary amines. These synthesis techniques are critical for producing a range of urea derivatives that can be tested for various biological activities. For instance, the synthesis of unsymmetrical 1,3-disubstituted ureas has been achieved by reacting ortho-, meta-, and para-tolyl isocyanate with amines, yielding compounds that were further subjected to enzyme inhibition assays (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).
Enzyme Inhibition
These synthesized urea derivatives have been tested for their enzyme inhibition capabilities, particularly targeting urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. The inhibition ranges of these enzymes varied among the compounds, indicating the potential for selective enzyme targeting. This aspect of research is significant for developing therapeutic agents that can modulate enzyme activities involved in various diseases (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).
Potential Anticancer Activity
Some of the synthesized urea derivatives have shown potential anticancer activities. For instance, a specific compound from the synthesized series exhibited in vitro anticancer activity against a prostate cancer cell line, with an IC50 value indicating its potency in inhibiting cancer cell proliferation. This suggests the potential of these compounds to be developed further as anticancer agents (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).
properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-3-28-17-10-8-16(9-11-17)24-14-15(12-20(24)25)13-22-21(26)23-18-6-4-5-7-19(18)27-2/h4-11,15H,3,12-14H2,1-2H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLBPJSAHZBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
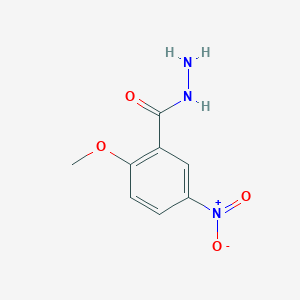
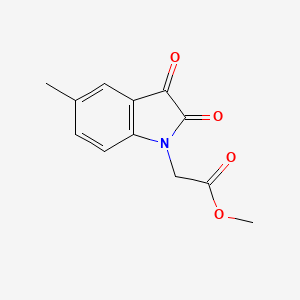
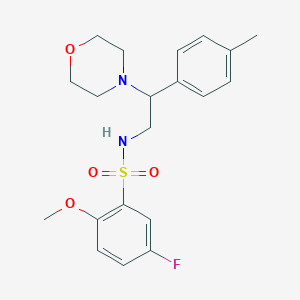
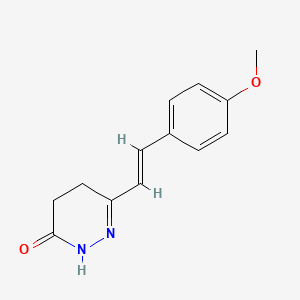
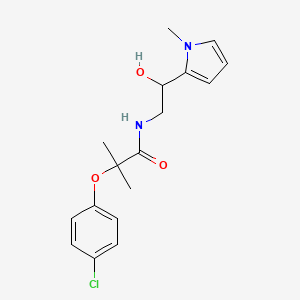

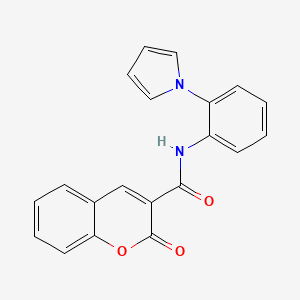

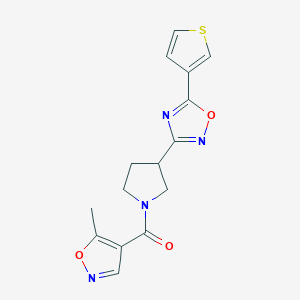

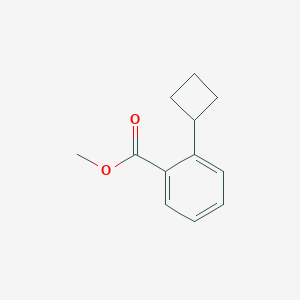

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)